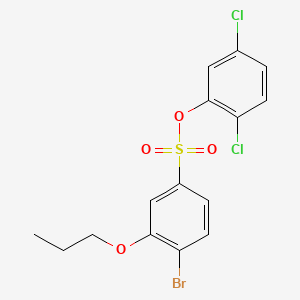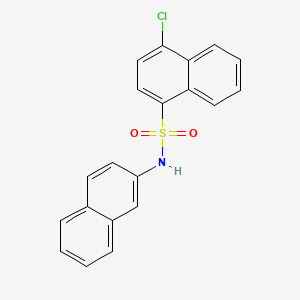
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate, also known as NBPBS, is a chemical compound that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate acts as a competitive inhibitor of the protein-protein interaction between the transcription factor HIF-1α and its coactivator p300/CBP. This interaction is critical for the activation of HIF-1α, which plays a key role in the regulation of cellular responses to hypoxia.
Biochemical and Physiological Effects:
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activation of HIF-1α. It has also been shown to reduce inflammation and oxidative stress in animal models of various diseases, including diabetes and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate in lab experiments is its high specificity for the HIF-1α/p300/CBP interaction. This allows for the selective inhibition of this interaction without affecting other cellular processes. However, one limitation of using Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate in scientific research. One area of interest is the development of novel drugs that target the HIF-1α/p300/CBP interaction for the treatment of cancer and other diseases. Another area of interest is the investigation of the role of HIF-1α in the regulation of cellular metabolism and energy homeostasis. Additionally, the use of Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate as a fluorescent probe for the detection of other protein-protein interactions is an area of ongoing research.
In conclusion, Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate is a valuable compound for scientific research due to its unique properties and specificity for the HIF-1α/p300/CBP interaction. Its use in the development of novel drugs and the investigation of cellular signaling pathways has the potential to lead to significant advances in the field of biomedical research.
Synthesemethoden
The synthesis of Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate involves several steps, including the reaction of naphthalene-2-boronic acid with 4-bromo-3-propoxybenzene-1-sulfonyl chloride in the presence of a palladium catalyst. The resulting compound is then purified by column chromatography to obtain Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate.
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate has been used in various scientific research applications, including the development of novel drugs, the study of protein-protein interactions, and the investigation of cellular signaling pathways. It has also been used as a fluorescent probe to detect the presence of certain proteins in cells.
Eigenschaften
IUPAC Name |
naphthalen-2-yl 4-bromo-3-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO4S/c1-2-11-23-19-13-17(9-10-18(19)20)25(21,22)24-16-8-7-14-5-3-4-6-15(14)12-16/h3-10,12-13H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTMXUMKXKMJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)





